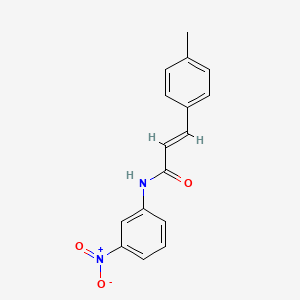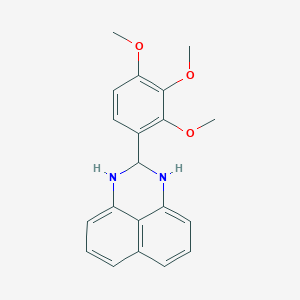![molecular formula C16H22N6O2S B11676773 2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate](/img/structure/B11676773.png)
2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with dimethylamino groups and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE typically involves multiple steps. One common method starts with the preparation of the triazine ring, which is achieved by reacting cyanuric chloride with dimethylamine under controlled conditions. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the phenylcarbamate moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can produce a wide range of triazine derivatives.
Scientific Research Applications
2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an active ingredient in drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. The triazine ring and phenylcarbamate moiety can interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,6-DI-TERT-BUTYL-2,3-DIHYDROXY-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE
- 2-{[4,6-DIMETHYLAMINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE
Uniqueness
Compared to similar compounds, 2-{[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ETHYL N-PHENYLCARBAMATE stands out due to the presence of two dimethylamino groups on the triazine ring, which can significantly influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H22N6O2S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H22N6O2S/c1-21(2)13-18-14(22(3)4)20-15(19-13)25-11-10-24-16(23)17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,23) |
InChI Key |
JDCQZZSMUCPTGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SCCOC(=O)NC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B11676693.png)
![4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11676707.png)
![(5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676715.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11676718.png)

![ethyl {[2-(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B11676739.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11676742.png)

![Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11676752.png)
![2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11676755.png)
![3-benzyl-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11676757.png)
![6,6'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dihexanoic acid](/img/structure/B11676759.png)
![N-[(Z)-(2-bromophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11676763.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11676770.png)
